2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. The presence of these two distinct structures within a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 5-bromo-1H-indole derivative, which can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The next step involves the acetylation of the 5-bromo-1H-indole derivative using acetyl chloride or acetic anhydride in the presence of a base such as pyridine .
The tetrahydroisoquinoline moiety can be synthesized separately through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst . The final step involves coupling the two moieties through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) for nucleophilic substitution.
Major Products
Scientific Research Applications
2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The tetrahydroisoquinoline moiety may also contribute to the compound’s biological activity by interacting with different cellular pathways . Together, these interactions can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Shares the indole moiety but lacks the tetrahydroisoquinoline structure.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains the tetrahydroisoquinoline moiety but lacks the indole structure.
Uniqueness
2-[(5-bromo-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the indole and tetrahydroisoquinoline moieties within a single molecule. This dual structure allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities compared to its individual components .
Properties
Molecular Formula |
C21H21BrN2O3 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C21H21BrN2O3/c1-26-19-10-14-5-8-24(12-16(14)11-20(19)27-2)21(25)13-23-7-6-15-9-17(22)3-4-18(15)23/h3-4,6-7,9-11H,5,8,12-13H2,1-2H3 |
InChI Key |
CECBXOJWEMITHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=CC(=C4)Br)OC |
Origin of Product |
United States |
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